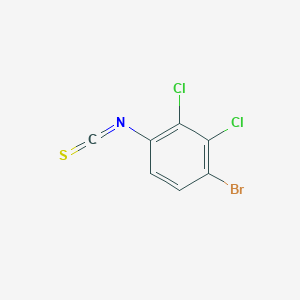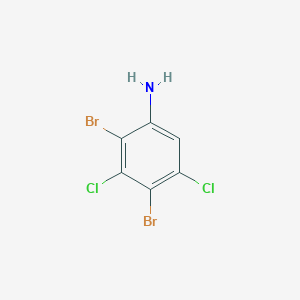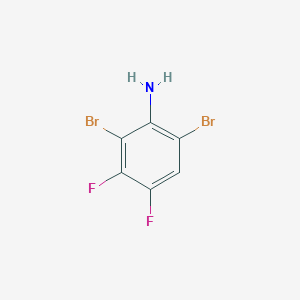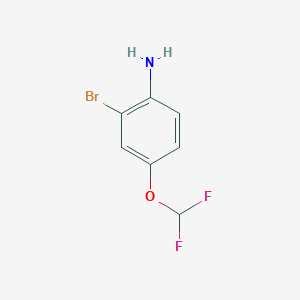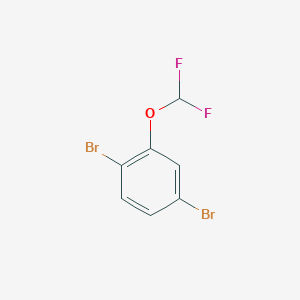
2,6-Dibromo-4-(difluoromethoxy)aniline
Overview
Description
2,6-Dibromo-4-(difluoromethoxy)aniline is a chemical compound used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides . It is also used in enantio-and diastereoselective addition reactions .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-(difluoromethoxy)aniline involves the use of 4-(trifluoromethoxy)aniline as raw materials and water as a solvent . The method includes the steps of adding 4-(trifluoromethoxy)aniline and then inert grinding media into the solvent for reaction by sequentially dropwise adding bromine and hydrogen peroxide .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-4-(difluoromethoxy)aniline is C7H5Br2F2NO . Its molecular weight is 316.93 .Physical And Chemical Properties Analysis
2,6-Dibromo-4-(difluoromethoxy)aniline has a density of 2.0±0.1 g/cm3 . It has a boiling point of 253.8±35.0 °C at 760 mmHg and a melting point of 70-74 °C (lit.) .Scientific Research Applications
Phase Behavior and Applications in Ionic Liquids
Visak et al. (2014) delve into the phase behavior of ionic liquids with various solutes, including aromatic compounds like aniline derivatives. Their findings suggest potential applications of ionic liquids in solvent extraction and separation technologies, highlighting the significant effect of anion choice on solubility properties. This research opens avenues for using ionic liquids as alternative solvents for aromatic solutes, potentially including 2,6-Dibromo-4-(difluoromethoxy)aniline, given its structural similarity to aniline (Visak et al., 2014).
Synthesis of Functionalized Azole Compounds
Vessally et al. (2017) review the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds, a process that offers a green chemistry approach to producing valuable chemicals from CO2. Given the structural relationship, 2,6-Dibromo-4-(difluoromethoxy)aniline could potentially participate in similar reactions, contributing to sustainable synthetic methodologies (Vessally et al., 2017).
Environmental Implications and Toxicology
Research by Koch and Sures (2018) on 2,4,6-tribromophenol, a compound structurally related to brominated anilines, provides insights into the environmental behavior and toxicology of brominated compounds. While directly unrelated to 2,6-Dibromo-4-(difluoromethoxy)aniline, this study underscores the importance of understanding the environmental fate and toxicological impact of brominated organic chemicals, suggesting areas for further research on similar compounds (Koch & Sures, 2018).
Fluorescent Chemosensors
Roy (2021) highlights the use of 4-methyl-2,6-diformylphenol (DFP) derivatives in developing fluorescent chemosensors for detecting metal ions, anions, and neutral molecules. This review illustrates the potential for structurally related compounds, such as 2,6-Dibromo-4-(difluoromethoxy)aniline, to serve as platforms for designing new chemosensors, which could have applications in environmental monitoring and chemical analysis (Roy, 2021).
Safety and Hazards
2,6-Dibromo-4-(difluoromethoxy)aniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that the compound can potentially affect the respiratory system .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dibromo-4-(difluoromethoxy)aniline is currently limited . These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-(difluoromethoxy)aniline . .
properties
IUPAC Name |
2,6-dibromo-4-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F2NO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNGDQPCSCJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(difluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)
![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)
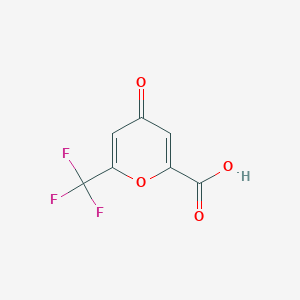
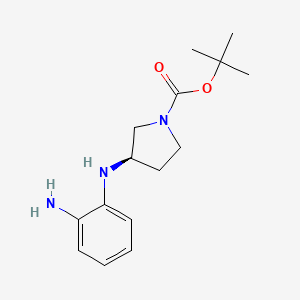
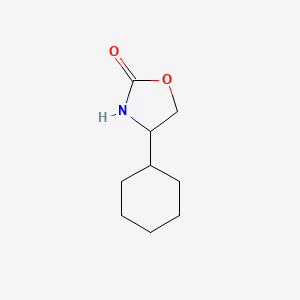
![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)


